![molecular formula C15H20N2O3 B5613075 methyl 4-{[3-(1-pyrrolidinyl)propanoyl]amino}benzoate](/img/structure/B5613075.png)
methyl 4-{[3-(1-pyrrolidinyl)propanoyl]amino}benzoate
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Overview
Description
Methyl 4-{[3-(1-pyrrolidinyl)propanoyl]amino}benzoate is a chemical compound with potential interest in various fields of chemistry and material science. The compound's unique structure allows for diverse chemical reactions and properties, making it a subject of study in organic synthesis and molecular structure analysis.
Synthesis Analysis
The synthesis of related methyl benzoate derivatives involves multistep chemical reactions, including condensation, cyclization, and functionalization processes. These methods offer pathways to generate complex structures with specific functional groups, enhancing the compound's reactivity and utility in further chemical transformations (Selič & Stanovnik, 1997).
Molecular Structure Analysis
Crystallographic studies on similar compounds reveal detailed molecular geometries, including bond lengths, angles, and conformations. These structures often exhibit significant conjugation within their molecular frameworks, impacting their electronic and optical properties. The crystal packing can be influenced by weak intermolecular interactions, such as hydrogen bonding and van der Waals forces, indicative of the compound's solid-state behavior (Moser, Bertolasi, & Vaughan, 2005).
Chemical Reactions and Properties
Methyl 4-{[3-(1-pyrrolidinyl)propanoyl]amino}benzoate and its derivatives participate in various chemical reactions, leading to the synthesis of heterocyclic systems and other complex molecules. These reactions include nucleophilic substitutions, cycloadditions, and reductive transformations, each contributing to the versatility of the compound in synthetic organic chemistry (Toplak et al., 1999).
properties
IUPAC Name |
methyl 4-(3-pyrrolidin-1-ylpropanoylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-20-15(19)12-4-6-13(7-5-12)16-14(18)8-11-17-9-2-3-10-17/h4-7H,2-3,8-11H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFFGRCNRNJNKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCN2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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